molecular formula C21H15NNaO6S B1664998 Acid violet 43 CAS No. 4430-18-6

Acid violet 43

Cat. No.: B1664998
CAS No.: 4430-18-6
M. Wt: 432.4 g/mol
InChI Key: YYAFILJFRSOXDT-UHFFFAOYSA-N
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Description

Acid violet 43, also known as C.I. 60730, is an anthraquinone dye commonly used in the cosmetic industry, particularly in hair dye formulations. This compound is known for its vibrant violet hue and is utilized for its coloring properties in various personal care products .

Preparation Methods

Acid violet 43 can be synthesized by sulfonating the anthraquinone color, C.I. 60725, and converting it to the sodium salt . The industrial production of this compound involves the reaction of 1,4-dihydroxyanthraquinone with p-toluidine, followed by sulfonation and conversion to the sodium salt . This process ensures the production of a stable and vibrant dye suitable for use in various applications.

Chemical Reactions Analysis

Acid violet 43 undergoes several types of chemical reactions, including:

Scientific Research Applications

Acid violet 43 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Acid violet 43 is similar to other anthraquinone dyes, such as:

This compound stands out due to its specific use in non-oxidative hair dye formulations and its vibrant violet hue, making it a preferred choice in the cosmetic industry .

Biological Activity

Acid Violet 43, also known as Jarocol Violet 43, is a synthetic dye primarily used in cosmetics and personal care products. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of this compound, including its toxicity, skin irritation potential, and genotoxic effects based on diverse research findings.

This compound belongs to the class of azo dyes and exhibits cationic surfactant properties. It is characterized by its vibrant purple color, making it suitable for various applications in cosmetics. The dye's molecular structure contributes to its solubility in water and affinity for biological tissues.

PropertyValue
Chemical NameThis compound
CAS Number4430-18-6
Molecular FormulaC₁₆H₁₅N₃O₄S
ColorPurple
SolubilitySoluble in water

Acute Toxicity

This compound has been subjected to various toxicity studies to assess its safety profile. An acute oral toxicity study conducted on rats revealed an LD50 greater than 4640 mg/kg body weight, indicating low acute toxicity under the tested conditions . However, observations included discoloration of urine and feces, which are common with dyes due to their staining properties.

Ocular and Skin Irritation

Research on ocular irritation showed that instillation of this compound at a concentration of 1% resulted in slight conjunctival redness and chemosis in test animals. These effects were transient, resolving within four days post-exposure . Skin sensitization studies indicated no significant irritant effects when applied topically at various concentrations (up to 15% w/v) in an acetone/olive oil mixture .

Table 2: Summary of Toxicity Findings

Study TypeFindings
Acute Oral ToxicityLD50 > 4640 mg/kg; no mortality observed
Ocular IrritationSlight redness and chemosis; resolved by day 4
Skin SensitizationNo significant irritant effects at tested doses

Genotoxicity

Genotoxicity assessments have indicated that this compound may possess genotoxic properties. A flow assay demonstrated potential genotoxic effects when tested with sodium salts and oxidative agents . Such findings raise concerns regarding the long-term exposure of humans to this compound through cosmetic applications.

Case Study: Cosmetic Application

In a study evaluating the behavior of this compound in shampoo formulations, researchers examined its stability and interaction with bleached hair. Results indicated that while the dye effectively colored hair, there were concerns about potential hair damage due to its chemical properties . This highlights the necessity for careful formulation in cosmetic products containing this dye.

Regulatory Assessment

The safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS) concluded that this compound is safe for use in cosmetics under current practices and concentrations. However, continuous monitoring for adverse effects is recommended due to its potential irritant properties .

Properties

CAS No.

4430-18-6

Molecular Formula

C21H15NNaO6S

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate

InChI

InChI=1S/C21H15NO6S.Na/c1-11-6-7-14(17(10-11)29(26,27)28)22-15-8-9-16(23)19-18(15)20(24)12-4-2-3-5-13(12)21(19)25;/h2-10,22-23H,1H3,(H,26,27,28);

InChI Key

YYAFILJFRSOXDT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

4430-18-6

Pictograms

Corrosive

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI 60730; Violet 43; CI NO 60730; MURASAKI401; SOLWAY PURPLE; EXT. VIOLET 2; ACID VIOLET 43; Acid Violet 3B; EXT.D&CVIOLET2; SOLWAY PURPLE R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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